H-D-Phe-Pip-Arg-pNA dihydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Phe-Pip-Arg-pNA dihydrochloride involves the sequential coupling of amino acids and other chemical groups to form the desired peptide chain. The process typically includes the following steps:
Protection of Functional Groups: Protecting groups are used to prevent unwanted reactions at specific sites.
Coupling Reactions: Amino acids are coupled using reagents like carbodiimides or other coupling agents.
Deprotection: Removal of protecting groups to expose functional sites for further reactions.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Synthesis: Large-scale reactors are used to carry out the coupling reactions.
Automated Systems: Automated peptide synthesizers are employed to enhance efficiency and consistency.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and efficacy of the final product.
Chemical Reactions Analysis
Types of Reactions
H-D-Phe-Pip-Arg-pNA dihydrochloride undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions.
Oxidation: It may undergo oxidation reactions in the presence of oxidizing agents.
Substitution: Substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Reagents like alkyl halides or other nucleophiles.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
H-D-Phe-Pip-Arg-pNA dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a chromogenic substrate in various analytical assays.
Biology: Employed in the study of thrombin activity and blood coagulation pathways.
Medicine: Utilized in diagnostic assays for measuring antithrombin-heparin cofactor (AT-III) levels.
Industry: Applied in the development of diagnostic kits and research tools
Mechanism of Action
H-D-Phe-Pip-Arg-pNA dihydrochloride exerts its effects by mimicking the N-terminal fragment of the A alpha chain of fibrinogen, the natural substrate of thrombin. When thrombin cleaves the compound, it releases a chromogenic product, p-nitroaniline, which can be quantitatively measured. This allows for the detection and quantification of thrombin activity and antithrombin-heparin cofactor (AT-III) levels .
Comparison with Similar Compounds
Similar Compounds
- H-D-Phe-Pip-Arg-pNA hydrochloride
- H-D-Phe-Pip-Arg-pNA acetate
Uniqueness
H-D-Phe-Pip-Arg-pNA dihydrochloride is unique due to its high specificity for thrombin and its ability to provide sensitive, accurate, and easy-to-perform assays for measuring antithrombin-heparin cofactor (AT-III). Its chromogenic properties make it a valuable tool in both research and diagnostic applications .
Properties
Molecular Formula |
C27H38Cl2N8O5 |
---|---|
Molecular Weight |
625.5 g/mol |
IUPAC Name |
(2S)-1-[(2R)-2-amino-3-phenylpropanoyl]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]piperidine-2-carboxamide;dihydrochloride |
InChI |
InChI=1S/C27H36N8O5.2ClH/c28-21(17-18-7-2-1-3-8-18)26(38)34-16-5-4-10-23(34)25(37)33-22(9-6-15-31-27(29)30)24(36)32-19-11-13-20(14-12-19)35(39)40;;/h1-3,7-8,11-14,21-23H,4-6,9-10,15-17,28H2,(H,32,36)(H,33,37)(H4,29,30,31);2*1H/t21-,22+,23+;;/m1../s1 |
InChI Key |
NSXSTEARZJTALV-ROJHRYAJSA-N |
Isomeric SMILES |
C1CCN([C@@H](C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)[C@@H](CC3=CC=CC=C3)N.Cl.Cl |
Canonical SMILES |
C1CCN(C(C1)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(CC3=CC=CC=C3)N.Cl.Cl |
Origin of Product |
United States |
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